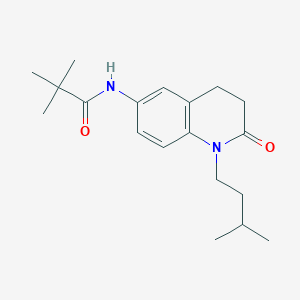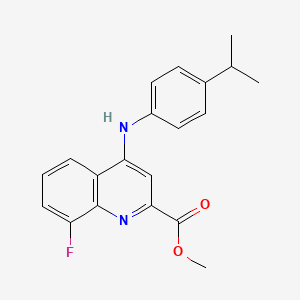
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as PT-141, is a synthetic peptide that has been studied for its potential use in treating sexual dysfunction and other related disorders. PT-141 is a derivative of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH), which is involved in the regulation of various physiological functions.
Applications De Recherche Scientifique
Synthetic Methods and Characterization
The development and characterization of new compounds with the tetrahydroquinoline moiety have been extensively explored in recent research. For instance, the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through acetylation and nucleophilic substitution reactions demonstrates the versatility of tetrahydroquinoline derivatives in synthetic chemistry. These compounds have been fully characterized by various spectral analyses, paving the way for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Catalyst-Controlled Synthesis
Catalyst-controlled synthetic methods have been developed to access derivatives of tetrahydroquinolines. For example, the use of Cp*Rh(III) catalyst through C–H bond functionalization enables the synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives from N-(pivaloyloxy)-amides with ynamides. This method exhibits good functional group tolerance and excellent regioselectivity, highlighting the potential for targeted synthesis of complex tetrahydroquinoline structures (Niu, Liu, Wei, & Shi, 2018).
Cyclization Reactions
Cobalt-catalyzed cyclization of benzamides with alkynes offers a facile route to isoquinolones, showcasing an innovative method of synthesizing isoquinolone derivatives with potential pharmacological properties. This reaction mechanism includes the regeneration of the active Co(III) species, demonstrating a novel approach to the synthesis of tetrahydroquinoline derivatives (Manoharan & Jeganmohan, 2018).
Alkylation and Metalation Studies
Research on the alkylation and metalation of the isoquinoline skeleton, particularly in the 1-position, has revealed nucleophilic reactivity that can be generated by lithiation of N-pivaloyl and N-phosphinoyl derivatives. This work provides insights into the synthetic versatility of tetrahydroisoquinoline derivatives, offering pathways for the creation of a wide range of alkaloids and other compounds (Seebach, Lohmann, Syfrig, & Yoshifuji, 1983).
Redox-Neutral Annulations
The development of redox-neutral [4 + 2] annulations for the synthesis of isoquinolinones from O-pivaloyl oximes with ketenes represents a significant advancement in the efficient synthesis of these compounds. This approach, which leverages the N-OPiv group, not only simplifies the synthesis process but also opens new avenues for the creation of isoquinolinone derivatives with complex structures (Yang, Liu, Yu, Kong, Lan, & Li, 2018).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)10-11-21-16-8-7-15(20-18(23)19(3,4)5)12-14(16)6-9-17(21)22/h7-8,12-13H,6,9-11H2,1-5H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNJABOSKPPPKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)
![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)

![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)
![5-((4-Ethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398139.png)
![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)

![Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2398143.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)
